N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Treatment of Pyruvate Kinase Deficiency
This compound has been associated with the treatment of conditions related to pyruvate kinase , such as pyruvate kinase deficiency . Pyruvate kinase deficiency (PKD) is a disease of the red blood cells caused by a deficiency of the pyruvate kinase R (PKR) enzyme .
Treatment of Thalassemia
The compound could potentially be used in the treatment of thalassemia , a blood disorder involving lower-than-normal amounts of an oxygen-carrying protein .
Treatment of Sickle Cell Disease
It could also be used in the treatment of sickle cell disease , a group of disorders that cause red blood cells to become misshapen and break down .
Treatment of Paroxysmal Nocturnal Hemoglobinuria
The compound could be beneficial in treating paroxysmal nocturnal hemoglobinuria , a rare disease in which red blood cells break down earlier than normal .
Treatment of Various Forms of Anemia
It could be used to treat various forms of anemia , including congenital anemias, hemolytic anemia, chronic hemolytic anemia caused by phosphoglycerate kinase deficiency, anemia of chronic diseases, non-spherocytic hemolytic anemia, or hereditary spherocytosis .
Inhibitor of PARP-1 Enzyme
The compound has shown strong inhibitory effects on the PARP-1 enzyme , which could have implications in cancer treatment .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds. For example, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Pharmaceutical Compositions
The compound can be used in the creation of pharmaceutical compositions. Both amorphous and crystalline hemisulfate salt forms of the compound have been provided, along with methods for their manufacture .
作用機序
特性
IUPAC Name |
N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-16(21)18-13-14-5-7-15(8-6-14)17(22)20-11-9-19(2)10-12-20/h5-8H,9-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFVGNPJAWVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。